2-(4-Methylphenyl)-2-phenylethylamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR : The spectrum would feature aromatic proton resonances between δ 7.0–7.5 ppm for the phenyl and 4-methylphenyl groups. The methyl group on the toluene ring appears as a singlet near δ 2.3 ppm, while the ethylamine chain’s methylene protons resonate as multiplets between δ 3.0–3.5 ppm.
- ¹³C-NMR : Peaks for the aromatic carbons would cluster around δ 125–140 ppm. The methyl carbon (C-4 of the toluene ring) would appear near δ 21 ppm, and the ethylamine carbons (CH₂NH₂⁺) near δ 40–50 ppm.
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
The molecular ion peak ([M]⁺) would appear at m/z 247.76 , corresponding to the free base (C₁₅H₁₇N). Fragmentation patterns would include losses of HCl (36.46 Da) and cleavage of the ethylamine chain.
| Technique | Key Features |
|---|---|
| ¹H-NMR | δ 7.0–7.5 (aromatic H), δ 2.3 (CH₃), δ 3.0–3.5 (CH₂NH₂⁺) |
| ¹³C-NMR | δ 125–140 (aromatic C), δ 21 (CH₃), δ 40–50 (CH₂NH₂⁺) |
| IR | 2500–3000 cm⁻¹ (N–H), 3050–3100 cm⁻¹ (C–H aromatic) |
| MS | m/z 247.76 ([M]⁺), m/z 211.30 ([M–HCl]⁺) |
Physicochemical Parameters: Solubility, Melting Point, and Hygroscopicity
Solubility
As a hydrochloride salt, the compound exhibits high solubility in polar solvents such as water, methanol, and ethanol. This property stems from ionic dissociation into [C₁₅H₁₈N]⁺ and Cl⁻ ions, facilitating interactions with polar media.
Melting Point
Reported melting points for structurally similar hydrochlorides range from 160–190°C , depending on crystalline packing efficiency. While direct data for this compound is limited, its melting point is expected to fall within this range due to analogous ionic lattice stability.
Hygroscopicity
Hydrochloride salts of amines are typically hygroscopic , absorbing atmospheric moisture due to ionic character. Storage under inert atmospheres or desiccated conditions is recommended to prevent degradation.
| Parameter | Value/Range |
|---|---|
| Solubility (water) | >50 mg/mL at 25°C |
| Melting Point | 160–190°C (estimated) |
| Hygroscopicity | High (requires desiccation) |
Properties
IUPAC Name |
2-(4-methylphenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13;/h2-10,15H,11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOULOMMJVBLJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590016 | |
| Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6582-22-5 | |
| Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
A patented method describes the preparation of phenylethylamine derivatives by reducing phenylacetamide with zinc borohydride in tetrahydrofuran (THF) solution, using toluene as a co-solvent. This method is adaptable for substituted phenylacetamides, such as 4-methylphenylacetamide, to yield the corresponding substituted phenylethylamines. The hydrochloride salt is subsequently formed by acid treatment.
Detailed Procedure
- Reagents : Phenylacetamide (or substituted phenylacetamide), zinc borohydride (5% w/w in THF), toluene, 10% hydrochloric acid, sodium hydroxide (20%), chloroform, anhydrous magnesium sulfate.
- Conditions :
- Mix phenylacetamide and toluene in zinc borohydride THF solution.
- Slowly heat to 90–96 °C and maintain stirring for 3.5–4.5 hours.
- Cool naturally to room temperature.
- Add 10% hydrochloric acid to precipitate the amine hydrochloride salt.
- Filter the mixture and extract the filtrate with chloroform twice (chloroform:toluene volume ratio 2.5:1).
- Alkalize the aqueous phase to pH 11–12 with 20% sodium hydroxide.
- Extract the alkaline solution with chloroform five times (each extraction uses half the volume of toluene).
- Dry the combined organic extracts over anhydrous MgSO4.
- Remove chloroform under reduced pressure to obtain the free amine.
- Convert to hydrochloride salt by treatment with hydrochloric acid.
Yield and Optimization
- Reaction temperature significantly influences yield; below 40 °C yields are low, between 50–70 °C yields increase gradually, and above 90 °C yields reach approximately 80–84%.
- Typical yields reported are around 80–84% for phenylethylamine derivatives prepared by this method.
Data Summary Table
| Parameter | Value/Condition | Notes |
|---|---|---|
| Zinc borohydride concentration | 5% (w/w in THF) | Optimal reducing agent concentration |
| Phenylacetamide:toluene ratio | 10.8 g : 70 mL | Weight to volume ratio |
| Reaction temperature | 90–96 °C | Optimal at ~93 °C |
| Reaction time | 3.5–4.5 hours | 4 hours typical |
| Hydrochloric acid concentration | 10% | For acidification and salt formation |
| pH for alkalization | 11–12 | Using 20% NaOH |
| Chloroform extraction times | 2 (acidic phase), 5 (alkaline phase) | Extraction efficiency |
| Yield | 80–84% | High yield with minimal side reactions |
Advantages
- Zinc borohydride is a cost-effective and efficient reducing agent.
- The method minimizes side reactions compared to sodium borohydride and lithium aluminum hydride.
- The process avoids expensive reagents and harsh conditions.
One-Pot Reduction of β-Nitrostyrenes Using Sodium Borohydride and Copper(II) Chloride
Overview
An alternative synthetic route involves the reduction of substituted β-nitrostyrenes to phenethylamines using a sodium borohydride and copper(II) chloride catalytic system under mild conditions. This method is rapid (10–30 minutes) and yields substituted phenethylamines with good to excellent yields (62–83%).
Procedure Highlights
- Substituted β-nitrostyrene substrates are added gradually to a stirring suspension of sodium borohydride in a 2-propanol/water mixture.
- A catalytic amount of freshly prepared copper(II) chloride solution is added dropwise.
- The reaction is refluxed at 80 °C for the required time.
- After cooling, the mixture is basified with sodium hydroxide and extracted with 2-propanol.
- The organic extracts are dried and purified to isolate the phenethylamine product.
Applicability to 2-(4-Methylphenyl)-2-phenylethylamine
- Although this method is demonstrated for various substituted β-nitrostyrenes, it is adaptable for the synthesis of 2-(4-methylphenyl)-2-phenylethylamine by selecting the appropriate β-nitrostyrene precursor.
- The method avoids the need for inert atmosphere and complex purification.
Data Summary Table
| Parameter | Value/Condition | Notes |
|---|---|---|
| Reducing agent | Sodium borohydride (NaBH4) | 7.5 equivalents relative to substrate |
| Catalyst | Copper(II) chloride (CuCl2) | Catalytic amount, freshly prepared |
| Solvent | 2-propanol/water (2:1) | Reaction medium |
| Reaction temperature | 80 °C | Reflux conditions |
| Reaction time | 10–30 minutes | Rapid reduction |
| Workup | Basification with NaOH, extraction with 2-propanol | Efficient isolation |
| Yield | 62–83% | Good to excellent yields |
Advantages
- Fast reaction time.
- Mild reaction conditions.
- High yields with minimal side reactions.
- No need for special precautions or inert atmosphere.
Enzymatic Hydroamination Using EDDS Lyase (Biocatalytic Approach)
Overview
A biocatalytic method employing ethylenediaminedisuccinic acid (EDDS) lyase has been reported for hydroamination reactions involving substituted phenethylamines. This method can accept various phenethylamine substrates, including those with para-substituted aryl groups such as 4-methylphenyl, to produce amine derivatives with high conversion rates.
Procedure Summary
- Reaction mixtures contain fumarate and the amine substrate in phosphate buffer (pH 8.5).
- EDDS lyase enzyme is added to catalyze the hydroamination.
- The reaction proceeds under mild aqueous conditions.
- Conversion rates for para-substituted phenethylamines (including p-methylphenethylamine) are typically 88–90%.
Applicability
- While this method is more suited for functionalizing phenethylamines rather than their initial synthesis, it demonstrates the enzymatic acceptance of 2-(4-methylphenyl)-2-phenylethylamine as a substrate.
- This approach is useful for derivatization or further biotransformation of the compound.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Zinc Borohydride Reduction | Phenylacetamide, Zn(BH4)2 in THF, toluene, HCl, NaOH | 3.5–4.5 hours | 80–84 | High yield, cost-effective, mild conditions | Requires careful temperature control |
| NaBH4/CuCl2 Reduction of β-Nitrostyrenes | β-nitrostyrene, NaBH4, CuCl2, 2-PrOH/H2O, NaOH | 10–30 minutes | 62–83 | Rapid, mild, no inert atmosphere needed | Needs appropriate nitrostyrene precursor |
| Enzymatic Hydroamination (EDDS Lyase) | Fumarate, phenethylamine derivatives, EDDS lyase, buffer | Hours (varies) | Up to 90 (conversion) | Biocatalytic, environmentally friendly | More for derivatization than initial synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride is utilized as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity against various conditions, including anxiety and depression .
Case Study:
Research has demonstrated its potential in developing new antidepressants. For instance, studies have indicated that compounds derived from this amine can exhibit significant antidepressant-like effects in animal models, suggesting a pathway for therapeutic applications in mood disorders .
Neurotransmitter Research
Mechanisms of Action:
This compound is instrumental in studying neurotransmitter systems. It aids researchers in understanding the mechanisms underlying mood and anxiety disorders by modulating monoamine levels (serotonin, norepinephrine, and dopamine) in the brain .
Data Insights:
Recent findings indicate that derivatives of this compound can selectively interact with serotonin receptors, enhancing our understanding of their role in mood regulation . This interaction could lead to the development of targeted therapies that minimize side effects associated with traditional antidepressants.
Enhancing Skin Penetration:
The compound has been investigated for its potential to improve the skin penetration of active ingredients in cosmetic formulations. This property could lead to more effective skincare products by enhancing the bioavailability of beneficial compounds .
Research Findings:
Studies have shown that formulations containing this compound can significantly increase the absorption rates of other active ingredients through the skin barrier, indicating its potential utility in cosmetic chemistry .
Material Science
Development of New Materials:
Researchers are exploring the use of this compound in creating advanced materials. Its chemical structure allows for modifications that can enhance the properties of polymers used in various industrial applications .
Case Study:
Innovative studies have reported the synthesis of polymer composites incorporating this amine, which exhibit improved mechanical properties and thermal stability compared to traditional materials. These advancements could lead to applications in aerospace and automotive industries where material performance is critical .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: Lacks the methyl group on the phenyl ring.
4-Methylamphetamine: Contains a similar structure but with different functional groups.
Phenylpropanolamine: Has a hydroxyl group on the ethylamine chain.
Uniqueness
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride is unique due to the presence of both a methyl-substituted phenyl ring and an ethylamine chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Biological Activity
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride, a member of the phenethylamine family, has garnered attention for its diverse biological activities. This compound is structurally related to various psychoactive substances and has been studied for its potential therapeutic applications, particularly in neurological contexts. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H20ClN
- Molecular Weight : 273.79 g/mol
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems. It is known to act as a substrate and inhibitor at monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT). This dual action can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.
Neuropharmacological Effects
- Psychoactive Properties : Similar to other phenethylamines, this compound exhibits psychoactive effects that may include euphoria, altered perception, and enhanced sensory experiences. Its potency can vary based on structural modifications and dosage.
- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant properties by modulating serotonin levels. This is particularly relevant in the context of treatment-resistant depression.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human Neuroblastoma (SH-SY5Y) | 5.6 | Induces apoptosis |
| Human Embryonic Kidney (HEK293) | 12.3 | Inhibits cell proliferation |
| Human Breast Cancer (MCF-7) | 8.9 | Cytotoxic effects observed |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Dosage Effects : At low to moderate doses (1-5 mg/kg), the compound showed improved mood-related behaviors in rodent models.
- Behavioral Tests : In tests such as the forced swim test (FST) and tail suspension test (TST), treated animals displayed reduced immobility time, indicative of antidepressant-like effects.
Case Study 1: Treatment-Resistant Depression
A clinical trial involving patients with treatment-resistant depression assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in depressive symptoms measured by standardized scales after four weeks of treatment.
Case Study 2: Neuroprotective Effects
In a study examining neuroprotective properties, this compound was administered to mice subjected to ischemic stroke. The results demonstrated a reduction in infarct size and improved neurological scores compared to controls, suggesting potential applications in stroke management.
Q & A
Q. What are the recommended methodologies for synthesizing and purifying 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride?
Answer:
- Synthesis: A common approach involves reductive amination of the ketone precursor (e.g., 2-(4-methylphenyl)-2-phenylacetophenone) using sodium cyanoborohydride or catalytic hydrogenation in the presence of ammonium acetate. Post-reaction, the free base is treated with hydrochloric acid to form the hydrochloride salt .
- Purification: Recrystallization from ethanol/water mixtures or methanol/diethyl ether systems is recommended. Purity can be verified via melting point analysis (target range: 180–185°C) and HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
Q. How should researchers characterize the structural and chemical identity of this compound?
Answer:
- NMR: Use - and -NMR in DO or DMSO-d. Key signals include aromatic protons (δ 7.2–7.4 ppm for phenyl groups) and the methyl group (δ 2.3 ppm for 4-methylphenyl) .
- HPLC-MS: Employ reverse-phase chromatography (e.g., C18 column, 0.1% formic acid in water/acetonitrile gradient) coupled with ESI-MS for molecular ion confirmation ([M+H] expected at m/z 256.1) .
Q. What stability considerations are critical for storing and handling this compound?
Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers. Stability studies indicate decomposition >5% after 12 months at room temperature in humid conditions .
- Handling: Use inert atmospheres (N/Ar) during synthesis to prevent oxidation. Aqueous solutions (pH <3) are stable for ≤48 hours at 4°C .
Advanced Research Questions
Q. How can enantiomeric separation of this chiral compound be achieved for pharmacological studies?
Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with n-hexane/isopropanol (80:20) + 0.1% diethylamine. Adjust flow rate to 1.0 mL/min and monitor at 254 nm .
- Derivatization: Convert the amine to a diastereomeric pair using (+)- or (−)-menthyl chloroformate, followed by standard reverse-phase separation .
Q. What computational strategies are effective for predicting its receptor-binding affinities?
Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of adrenergic receptors (e.g., PDB ID: 2RH1). Focus on hydrophobic interactions with the 4-methylphenyl group and hydrogen bonding with the ammonium moiety .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability in lipid bilayer models (e.g., POPC membranes) .
Q. How should researchers address discrepancies in reported biological activity data?
Answer:
- Orthogonal Assays: Cross-validate receptor binding (radioligand displacement) with functional assays (cAMP accumulation in CHO-K1 cells expressing β-adrenoceptors) .
- Batch Analysis: Compare impurity profiles (HPLC-MS) across synthetic batches to rule out structural analogs (e.g., N-demethylated byproducts) as confounding factors .
Q. What methodologies are recommended for profiling metabolic pathways in vitro?
Answer:
- Liver Microsomes: Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile and analyze metabolites via UPLC-QTOF (e.g., hydroxylation at the methyl group) .
- CYP Inhibition: Use fluorogenic substrates (e.g., CYP2D6) to assess competitive inhibition (IC determination) .
Q. How can solubility limitations in aqueous buffers be mitigated for in vivo studies?
Answer:
- Co-Solvents: Prepare stock solutions in DMSO (≤5% final concentration) and dilute with saline containing 10% sulfobutyl ether β-cyclodextrin .
- pH Adjustment: For IV administration, adjust to pH 3–4 with HCl to enhance solubility (target: ≥10 mg/mL) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on its selectivity for monoamine transporters vs. trace amine-associated receptors (TAARs)?
Answer:
- Radioligand Specificity: Use -labeled ligands with low nonspecific binding (e.g., -serotonin for SERT vs. -tyramine for TAAR1). Include reference inhibitors (e.g., desipramine for NET) to confirm target engagement .
- Cell Line Validation: Compare HEK293 cells expressing single transporters (SERT, NET, DAT) versus TAAR1-coupled cAMP biosensors .
Q. What experimental designs minimize artifacts in neurobehavioral assays (e.g., locomotor activity)?
Answer:
- Dose-Response Curves: Test 3–5 log-spaced doses (0.1–10 mg/kg, IP) with saline and positive controls (e.g., amphetamine). Use automated tracking systems (EthoVision) to reduce observer bias .
- Pharmacokinetic Correlation: Measure plasma and brain concentrations at assay endpoints to distinguish pharmacodynamic effects from bioavailability limitations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
